molecular formula C4H7Cl3O2 B13733791 1,1,1-Trichlorobutane-2,3-diol CAS No. 32817-81-5

1,1,1-Trichlorobutane-2,3-diol

Cat. No.: B13733791
CAS No.: 32817-81-5
M. Wt: 193.45 g/mol
InChI Key: JUELTGCZCZPHPX-UHFFFAOYSA-N
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Description

1,1,1-Trichlorobutane-2,3-diol is an organic compound with the molecular formula C4H7Cl3O2 It is a chlorinated diol, characterized by the presence of three chlorine atoms and two hydroxyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trichlorobutane-2,3-diol can be synthesized through several methods. One common approach involves the chlorination of butane-2,3-diol. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds as follows:

C4H8O2+3Cl2C4H7Cl3O2+3HCl\text{C4H8O2} + 3\text{Cl2} \rightarrow \text{C4H7Cl3O2} + 3\text{HCl} C4H8O2+3Cl2→C4H7Cl3O2+3HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichlorobutane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can replace chlorine atoms.

Major Products Formed

    Oxidation: Formation of 1,1,1-trichlorobutane-2,3-dione.

    Reduction: Formation of partially or fully dechlorinated butane diols.

    Substitution: Formation of various substituted butane diols depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trichlorobutane-2,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trichlorobutane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in the inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichlorobutane: Similar structure but lacks hydroxyl groups.

    1,1,1-Trichloropropane-2,3-diol: Similar diol structure but with a shorter carbon chain.

    1,1,1-Trichlorobutane-2,3-dione: Oxidized form of 1,1,1-Trichlorobutane-2,3-diol.

Properties

CAS No.

32817-81-5

Molecular Formula

C4H7Cl3O2

Molecular Weight

193.45 g/mol

IUPAC Name

1,1,1-trichlorobutane-2,3-diol

InChI

InChI=1S/C4H7Cl3O2/c1-2(8)3(9)4(5,6)7/h2-3,8-9H,1H3

InChI Key

JUELTGCZCZPHPX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(Cl)(Cl)Cl)O)O

Origin of Product

United States

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